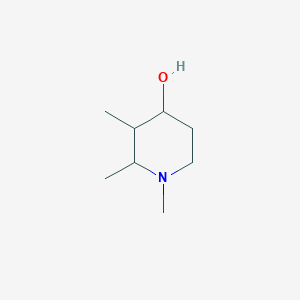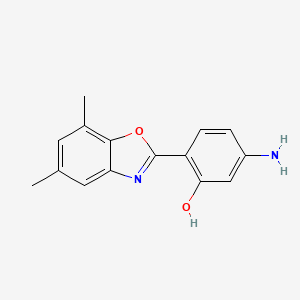![molecular formula C13H9BrClNO B15012567 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B15012567.png)
4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol is an organic compound belonging to the class of salicylidenanilines. These compounds are known for their practical applications due to the tautomeric process involving the imino and hydroxyl groups. The compound exists in two structural isomers: phenol-imine and keto-amine forms .
Métodos De Preparación
The synthesis of 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-methyl-4-bromoaniline in ethanol. The reaction mixture is stirred by heating for one hour, resulting in a yellow solid. This solid is then filtered, washed, dried, and dissolved in absolute ethanol. Single crystals of the compound are obtained by slow evaporation at room temperature .
Análisis De Reacciones Químicas
4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms (bromo and chloro) are replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol involves its interaction with molecular targets through its phenol-imine form. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
Similar compounds to 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol include other salicylidenanilines and halogenated phenols. For example:
4-Bromo-2-chlorophenol: A related compound used in similar chemical reactions and applications.
2-Bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol: Another salicylidenaniline with similar structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C13H9BrClNO |
|---|---|
Peso molecular |
310.57 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C13H9BrClNO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-8,17H |
Clave InChI |
WXKOVRUAIGZZHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15012487.png)
![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15012490.png)
![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15012497.png)
![N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B15012500.png)
![3-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B15012506.png)
![4-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012522.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15012523.png)
![2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline](/img/structure/B15012530.png)
![6-tert-butyl-2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15012533.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide](/img/structure/B15012541.png)
![Ethyl 3-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B15012555.png)
![2-Bromo-4-chloro-6-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15012559.png)


